7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1251014-09-1
VCID: VC2894536
InChI: InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-9-10(11(17)18)14-8-16(9)7-6-15/h8H,4-7H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)O
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31 g/mol

7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid

CAS No.: 1251014-09-1

Cat. No.: VC2894536

Molecular Formula: C13H19N3O4

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid - 1251014-09-1

Specification

CAS No. 1251014-09-1
Molecular Formula C13H19N3O4
Molecular Weight 281.31 g/mol
IUPAC Name 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid
Standard InChI InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-9-10(11(17)18)14-8-16(9)7-6-15/h8H,4-7H2,1-3H3,(H,17,18)
Standard InChI Key NRQFIFUIXXHARO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)O

Introduction

2.1. 5,6,8,9-Tetrahydro-Imidazo[1,2-A]14Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester

This compound, with a PubChem CID of 71305679, has a molecular formula and weight similar to the one but differs in its ring structure and substitution pattern. It is characterized by its imidazo[1,2-a] diazepine core and the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis .

PropertyValue
Molecular FormulaNot specified for the exact compound, but related compounds have similar structures
Molecular WeightApproximately in the range of 280-300 g/mol for similar compounds
IUPAC NameNot specified for the exact compound, but related compounds have detailed IUPAC names
InChIKeyNot available for the exact compound

2.2. 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid

This compound is an indole derivative with a tert-butoxycarbonyl protecting group. It is significant in organic synthesis and medicinal chemistry due to its potential biological applications. The molecular formula and weight of this compound are C16H25NO3 and approximately 268.33 g/mol, respectively.

PropertyValue
Molecular FormulaC16H25NO3
Molecular WeightApproximately 268.33 g/mol
CAS Number50773-41-6

Synthesis and Applications

Compounds with similar structures are often synthesized using techniques such as cyclocondensation reactions or through the use of flow microreactor systems for improved efficiency and purity. These compounds can undergo various chemical reactions, including deprotection of the tert-butoxycarbonyl group, which is crucial for their biological activity.

Biological Activity

Diazepine derivatives, in general, have shown potential in medicinal chemistry due to their interactions with biological targets. Once the protecting groups are removed, these compounds can engage with specific receptors or enzymes, leading to various pharmacological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator